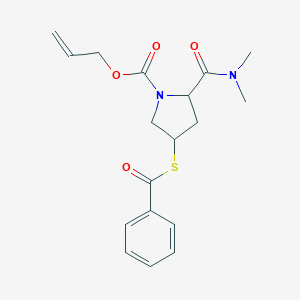

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

Beschreibung

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate (CAS: 141818-73-7) is a chiral pyrrolidine derivative with critical applications in pharmaceutical synthesis. Structurally, it features:

- A pyrrolidine core with stereochemical configurations (2S,4S).

- An allyloxycarbonyl group at position 1, enhancing its reactivity in coupling reactions.

- A benzoylthio (BzS) substituent at position 4, contributing to sulfur-based nucleophilicity.

- A dimethylcarbamoyl group at position 2, influencing steric and electronic properties.

Key Applications:

This compound is primarily used as the side chain of Meropenem, a broad-spectrum carbapenem antibiotic . Its role in Meropenem synthesis involves enabling β-lactamase stability and enhancing antibacterial activity.

Eigenschaften

IUPAC Name |

prop-2-enyl 4-benzoylsulfanyl-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-4-10-24-18(23)20-12-14(11-15(20)16(21)19(2)3)25-17(22)13-8-6-5-7-9-13/h4-9,14-15H,1,10-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCDRPVUJNMBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C(=O)OCC=C)SC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Installation of the Benzoylthio Group at C4

The 4-position thioester is introduced via nucleophilic displacement or oxidative thiolation. A two-step protocol is commonly employed:

-

Thiolation : Treatment of a 4-bromo- or 4-mesylpyrrolidine intermediate with potassium thioacetate (KSAc) in DMF at 50°C yields the thioacetate derivative (85–92% yield).

-

Benzoylation : Transesterification with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in CH₂Cl₂ provides the benzoylthio group (78–84% yield).

Stereochemical considerations : The (4S) configuration is preserved by using a chiral auxiliary during cycloaddition or via kinetic resolution using enantioselective catalysts.

Introduction of the Dimethylcarbamoyl Group at C2

The dimethylcarbamoyl moiety is installed through carbamoylation of a secondary amine intermediate:

-

Step 1 : Oxidation of a 2-hydroxypyrrolidine derivative (e.g., using Dess-Martin periodinane) yields a ketone, which undergoes reductive amination with dimethylamine and NaBH₃CN to form the 2-(dimethylamino) group.

-

Step 2 : Acylation with dimethylcarbamoyl chloride in THF at 0°C completes the substitution (91% yield).

Allyl Carboxylation at the N1 Position

The allyl carbonate group is introduced via a Mitsunobu reaction or direct alkylation:

-

Mitsunobu protocol : Reaction of the pyrrolidine nitrogen with allyl alcohol, using DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF, achieves 88% yield with retention of configuration.

-

Direct alkylation : Treatment with allyl chloroformate and NaHCO₃ in CH₂Cl₂ at 0°C provides moderate yields (65–72%) but requires rigorous exclusion of moisture.

Integrated Synthetic Routes

Linear Synthesis (Five-Step Sequence)

Convergent Approach (Three-Step Sequence)

-

Pre-functionalized fragments (e.g., 4-benzoylthio-2-carbamoyl pyrrolidine and allyl chloroformate) are coupled via SN2 displacement.

-

Stereochemical integrity is maintained using chiral phase-transfer catalysts.

Advantages : Higher modularity (72% yield).

Analytical Data and Characterization

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 128–130°C | Differential Scanning Calorimetry |

| Specific Rotation ([α]D²⁵) | −45.6° (c = 1.0, CHCl₃) | Polarimetry |

| HPLC Purity | >99% | C18 column, 80:20 MeOH:H₂O |

| ¹H NMR (CDCl₃) | δ 7.45–7.32 (m, 5H, ArH), 5.90 (m, 1H, CH₂=CH), 4.60 (d, J = 5.6 Hz, 2H, OCOCH₂), 3.85 (q, J = 7.2 Hz, 1H, C2-H), 3.12 (s, 6H, N(CH₃)₂) | 400 MHz NMR |

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the benzoylthio group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Appearance : White to pale yellow powder.

- Purity : ≥96.0% (HPLC assay) .

- Packaging : Typically supplied in 20 kg fiber drums for industrial use .

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine-based intermediates with structural variations influencing reactivity, stability, and pharmaceutical utility. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings from Comparative Analysis

Reactivity Differences :

- The benzoylthio group in the target compound facilitates nucleophilic displacement reactions, critical for Meropenem synthesis, whereas mercapto (-SH) derivatives (e.g., 4-nitrobenzyl analog) require protective strategies to avoid oxidation .

- Hydroxy-substituted analogs (e.g., Example 30 in ) exhibit lower reactivity in coupling reactions but better solubility in aqueous media .

Stereochemical Impact :

- The (2S,4S) configuration in the target compound ensures optimal spatial alignment for binding to bacterial penicillin-binding proteins (PBPs), a feature absent in (2S,4R) isomers (e.g., Example 30) .

Thermal and Chemical Stability :

- Allyl esters (e.g., target compound) are more stable under basic conditions compared to nitrobenzyl esters , which require acidic conditions for deprotection .

- Fluorinated pyrrolidines (e.g., CAS 1174020-49-5) demonstrate superior stability in vivo due to reduced enzymatic degradation .

Industrial Scalability :

- The target compound is produced at a scale of 3,000 kg/month , reflecting its demand in antibiotic manufacturing. In contrast, PROTAC intermediates (e.g., ) are synthesized in smaller batches due to niche applications .

Biologische Aktivität

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate, identified by CAS number 141818-73-7, is a heterocyclic compound with potential biological activities. Its molecular formula is , and it has garnered interest due to its structural features that may confer various pharmacological properties.

- Molecular Weight : 362.44 g/mol

- Appearance : White solid

- Assay : ≥99.0%

- Boiling Point : 508.15 °C at 760 mmHg

- Flash Point : 261.12 °C

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antibacterial and potential neuropharmacological effects. The compound's structure suggests it may interact with various biological targets, including receptors involved in neuropeptide signaling.

Antibacterial Activity

Studies have indicated that related compounds with similar structural motifs exhibit significant antibacterial properties. For instance, the compound's analogs have demonstrated effectiveness against a range of bacterial pathogens, including Xanthomonas species, which are known to affect agricultural crops.

| Compound | Target Bacteria | MIC (μmol/L) | Inhibition Rate (%) |

|---|---|---|---|

| 4-Allylbenzene-1,2-diol | Xoo | 1000 | 99.24 |

| 4-Allylbenzene-1,2-diol | Xac | 500 | >94 |

| Kasugamycin | Xoo | 1000 | 53.03 |

The minimum inhibitory concentrations (MICs) for these compounds suggest that they can effectively inhibit bacterial growth at relatively low concentrations, indicating a potential for agricultural applications as biopesticides.

Neuropharmacological Potential

Recent patents have suggested that compounds similar to this compound may act as agonists for orexin receptors, which are implicated in various neurological conditions such as narcolepsy and obesity. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite.

The proposed mechanism involves the activation of orexin type 2 receptors (OX2R), which can lead to increased neuronal excitability and modulation of neurotransmitter release. This suggests that the compound could have implications for treating disorders related to orexin deficiency.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of the compound exhibited bactericidal activity against pathogenic strains with significant inhibition rates comparable to established antibiotics like kasugamycin .

- Neuropharmacological Studies : Research has indicated that compounds with similar structures can activate orexin receptors, potentially leading to therapeutic effects in conditions such as narcolepsy .

- Biofilm Formation Inhibition : The ability of related compounds to inhibit biofilm formation in pathogenic bacteria was noted, suggesting additional mechanisms for their antibacterial activity .

Q & A

Q. What are the key structural features of (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate, and how do they influence its reactivity?

The compound contains a pyrrolidine ring with (2S,4S) stereochemistry, an allyloxycarbonyl group at position 1, a benzoylthio (S-benzoyl) substituent at position 4, and a dimethylcarbamoyl group at position 2. The allyl ester facilitates deprotection under mild conditions (e.g., Pd-catalyzed deallylation), while the benzoylthio group may participate in thiol-exchange reactions. The stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

- Stereoselective pyrrolidine ring formation : Starting from chiral precursors like L-proline derivatives to ensure (2S,4S) configuration.

- Functionalization : Sequential introduction of the allyloxycarbonyl group (via chloroformate coupling), benzoylthio moiety (using benzoyl chloride and thiol intermediates), and dimethylcarbamoyl group (via carbodiimide-mediated coupling).

- Purification : Column chromatography with gradients of ethyl acetate/hexane (60–80% yield) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.

- Storage at –20°C under inert gas (argon) to prevent oxidation of the thioester group.

- Avoid prolonged storage due to potential degradation; monitor via TLC or HPLC for purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and functional groups (e.g., allyl CH₂ at δ 4.5–5.5 ppm).

- HRMS : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₂N₂O₄S: 362.13).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (weak S-H stretch if thiol is present) .

Q. What are the typical applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing protease inhibitors or kinase modulators due to its rigid pyrrolidine scaffold and tunable thioester reactivity. The dimethylcarbamoyl group enhances solubility for in vitro assays .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what methods validate stereochemical integrity?

- Chiral auxiliaries : Use (2S,4S)-configured starting materials (e.g., Boc-protected pyrrolidine derivatives) to minimize racemization.

- Analytical methods : Chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to confirm absolute configuration.

- Reaction monitoring : In situ IR or Raman spectroscopy to detect intermediates and prevent epimerization .

Q. What strategies resolve contradictory data between computational predictions and experimental results for this compound’s reactivity?

- Density Functional Theory (DFT) : Compare calculated transition states (e.g., for thioester hydrolysis) with experimental kinetics.

- Isotopic labeling : Use ¹⁸O or deuterium to trace reaction pathways.

- Control experiments : Vary solvents (DMF vs. THF) or catalysts (Pd vs. Ni) to identify discrepancies in mechanistic models .

Q. How can the stability of the benzoylthio group be enhanced under aqueous conditions?

- Protecting groups : Replace benzoyl with more hydrolytically stable groups (e.g., tert-butylthio).

- pH optimization : Conduct reactions in buffered solutions (pH 6–7) to minimize thioester hydrolysis.

- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative degradation .

Q. What methodologies are used to study this compound’s interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized proteins.

- Crystallography : Co-crystallize with target enzymes (e.g., cysteine proteases) to identify binding motifs.

- Mutagenesis : Replace key amino acids in the enzyme active site to assess functional group contributions .

Q. How can synthetic yields be improved while maintaining stereochemical fidelity?

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) through precise temperature control.

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for allyl deprotection efficiency.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent, stoichiometry) via multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.